molecular formula C15H22N2O3 B5202217 N~2~-(2-methoxy-3-methylbenzoyl)leucinamide

N~2~-(2-methoxy-3-methylbenzoyl)leucinamide

Katalognummer B5202217
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: SGGBZLLUJDAWQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-methoxy-3-methylbenzoyl)leucinamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a key enzyme in the process of neddylation, which is a post-translational modification that regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. MLN4924 has been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Wirkmechanismus

N~2~-(2-methoxy-3-methylbenzoyl)leucinamide exerts its anticancer activity by inhibiting the neddylation pathway. Neddylation is a post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This modification regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide inhibits the activity of the NAE enzyme, which is responsible for activating NEDD8. This results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potent anticancer activity in both in vitro and in vivo models. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the neddylation pathway. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has several advantages for lab experiments, such as its potent anticancer activity, its ability to synergize with other anticancer agents, and its potential therapeutic applications in other diseases. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide also has some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells. These limitations need to be taken into consideration when designing experiments using N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.

Zukünftige Richtungen

There are several future directions for research on N~2~-(2-methoxy-3-methylbenzoyl)leucinamide. One direction is to investigate the mechanism of action of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in more detail, particularly the downstream targets of the neddylation pathway that are responsible for its anticancer activity. Another direction is to explore the potential therapeutic applications of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide and to develop more stable and less toxic analogs of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide for clinical use.

Synthesemethoden

The synthesis of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of leucine with a tert-butyl ester group. The protected leucine is then coupled with 2-methoxy-3-methylbenzoyl chloride to form the benzoyl-leucine intermediate. The benzoyl-leucine intermediate is then subjected to a series of reactions, including deprotection of the tert-butyl ester group, amidation with ammonia, and cyclization to form the final product, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been extensively studied for its anticancer activity in preclinical and clinical studies. It has been shown to have potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to synergize with other anticancer agents, such as DNA-damaging agents and proteasome inhibitors, to enhance their anticancer activity. In addition to its anticancer activity, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.

Eigenschaften

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-9(2)8-12(14(16)18)17-15(19)11-7-5-6-10(3)13(11)20-4/h5-7,9,12H,8H2,1-4H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGBZLLUJDAWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(CC(C)C)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.